N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide
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Overview
Description
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound with a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of appropriate pyridazinone derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different functional groups attached to the pyridazinone core.
Scientific Research Applications
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole)acetamide: A compound with a similar core structure but different functional groups.
6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: Compounds with a pyrimidine core structure and similar biological activities.
Uniqueness
N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific pyridazinone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
88259-94-3 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-(6-oxo-1H-pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10) |
InChI Key |
IVLNCASYHWUJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=O)C=C1 |
Origin of Product |
United States |
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